molecular formula C14H22N2O B8709032 1-Propanone, 3-(dimethylamino)-2-[(dimethylamino)methyl]-1-phenyl- CAS No. 24042-89-5

1-Propanone, 3-(dimethylamino)-2-[(dimethylamino)methyl]-1-phenyl-

Cat. No. B8709032
CAS RN: 24042-89-5
M. Wt: 234.34 g/mol
InChI Key: CDASBFCBFLQVBG-UHFFFAOYSA-N
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Patent
US04791045

Procedure details

The compound N,N,N',N'-tetramethyl-2-benzoyl-1,3-propanediamine (VIII) was synthesized by the method of Kinast and Tietze, Angew. Chemie. Int. Ed. 15 239-240 (1976). A mixture of 500 parts of N,N-dimethylmethylene ammonium chloride, 2600 parts of dry acetonitrile and 1035 parts of compound VII, described above, was heated to reflux under nitrogen for 15 minutes. The mixture was allowe to cool to room temperature andd then placed in the refrigerator overnight. A total of 800 parts of the hydrochloride salt of VI was isolated by filtration. The mother liquor was made basic with 10% NaOH solution and extracted with ether, the ether solution dried with anhydrous potassium carbonate and the ether evaporated under reduced pressure to yield 479 parts of a light yellow, low melting solid identified as VIII by NMR spectroscopy. The total yield of VIII was thus 93%.
[Compound]
Name
500
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N-dimethylmethylene ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].C[CH:3]=[N+:4]=[CH:5]C.[CH3:7][N:8]([CH3:19])[CH2:9][CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12].[C:20](#N)C>>[CH3:19][N:8]([CH3:7])[CH2:9][CH:10]([C:11](=[O:12])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:3][N:4]([CH3:5])[CH3:20] |f:0.1|

Inputs

Step One
Name
500
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N,N-dimethylmethylene ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].CC=[N+]=CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCC(=O)C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
placed in the refrigerator overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CN(CC(CN(C)C)C(C1=CC=CC=C1)=O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.